Secaubryenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of secaubryenol involves complex organic chemistry techniques, as it belongs to a class of compounds characterized by their challenging structural complexity. While specific synthetic routes for secaubryenol are not directly detailed in the provided literature, the synthesis of similar compounds often involves multi-step organic reactions, including cyclization, functional group interconversion, and stereoselective manipulations to construct the cycloartane skeleton.

Molecular Structure Analysis

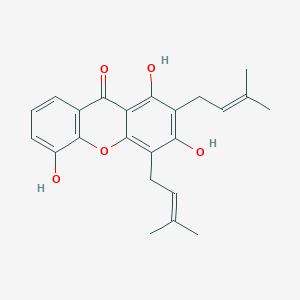

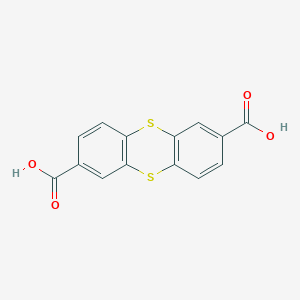

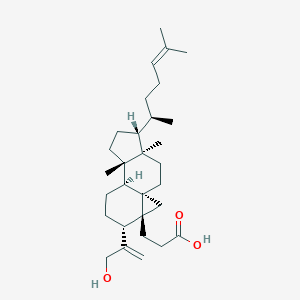

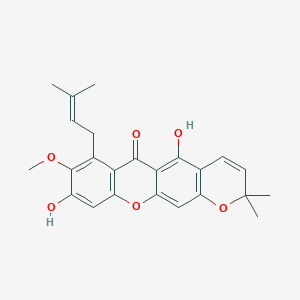

Secaubryenol's molecular structure is characterized by a 3,4-seco-cycloartane skeleton, which is notable for the opening of the cycloartane ring. This structural motif is less common among triterpenes and contributes to its unique chemical properties. The determination of secaubryenol’s structure has been facilitated by mass spectrometry and nuclear magnetic resonance (NMR) experiments, with X-ray crystallography being used to unequivocally define the relative configurations of similar compounds (Grougnet et al., 2006).

Chemical Reactions and Properties

Secaubryenol, like other cycloartane triterpenes, is expected to undergo a variety of chemical reactions that reflect its functional groups and structural framework. These may include oxidation, reduction, and various types of cycloaddition reactions, each modifying the compound’s chemical properties for potential applications in drug synthesis and material science.

Physical Properties Analysis

The physical properties of secaubryenol, such as solubility, melting point, and crystallinity, are closely related to its molecular structure. The presence of specific functional groups and the overall molecular architecture can influence these properties, affecting its behavior in natural and synthetic environments. However, specific details on the physical properties of secaubryenol are not provided in the literature reviewed.

Chemical Properties Analysis

Secaubryenol’s chemical properties are indicative of its reactivity and interaction with biological systems. Its structure suggests potential cytotoxic activity against human tumor cell lines, highlighting its relevance in the search for new anticancer agents. The compound's bioactivity is typically explored through in vitro assays to evaluate its therapeutic potential and mechanism of action (Grougnet et al., 2006).

Aplicaciones Científicas De Investigación

Cytotoxic Properties : Secaubryenol, isolated from the exudate of Gardenia tubifera, has been evaluated for its cytotoxicity against human tumor cell lines. Studies have demonstrated its in vitro cytotoxic activity, notably against four human solid tumor cell lines (Nuanyai, Sasazawa, Vilaivan, & Pudhom, 2010; Grougnet, Magiatis, Mitaku, Loizou, Moutsatsou, Terzis, Cabalion, Tillequin, & Michel, 2006; Nuanyai, Sappapan, Vilaivan, & Pudhom, 2011) (Nuanyai et al., 2010) (Grougnet et al., 2006) (Nuanyai et al., 2011).

Cardio-Protective Effects : Research suggests that Secaubryenol may have higher cardio-protective effects than free hydroxytyrosol, a major phenolic compound in virgin olive oil. This indicates its potential application in cardiovascular health (Catalán, Rubió, López de las Hazas, Herrero, Nadal, Canela, Pedret, Motilva, & Solà, 2016) (Catalán et al., 2016).

Propiedades

IUPAC Name |

3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(2R)-6-methylhept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-20(2)8-7-9-21(3)23-12-14-28(6)25-11-10-24(22(4)18-31)29(15-13-26(32)33)19-30(25,29)17-16-27(23,28)5/h8,21,23-25,31H,4,7,9-19H2,1-3,5-6H3,(H,32,33)/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCYFLMAPFEZKC-RISGNIHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Secaubryenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)